5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid

Descripción

Nomenclature and Chemical Identity

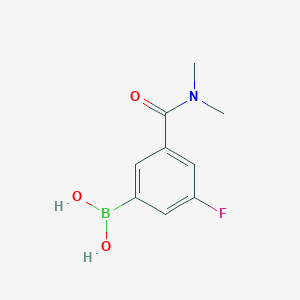

5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid is a boronic acid derivative with the molecular formula C₉H₁₁BFNO₃ and a molecular weight of 211.00 g/mol . Its systematic IUPAC name is [3-(dimethylcarbamoyl)-5-fluorophenyl]boronic acid , reflecting the substitution pattern on the benzene ring: a dimethylcarbamoyl group (-C(=O)N(CH₃)₂) at position 3, a fluorine atom at position 5, and a boronic acid (-B(OH)₂) at position 1. The compound is registered under CAS number 874219-39-3 and is alternatively referred to as N,N-dimethyl 3-borono-5-fluorobenzamide or 3-(dimethylcarbamoyl)-5-fluorobenzeneboronic acid in scientific literature.

The structural configuration is defined by its SMILES notation : CN(C)C(=O)C1=CC(F)=CC(=C1)B(O)O, which encodes the benzene ring with precise substituent positions. A comparative analysis of similar derivatives, such as 4-(dimethylcarbamoyl)-3-fluorophenylboronic acid (CAS 874289-13-1), highlights the sensitivity of boronic acid reactivity to substituent placement.

Table 1: Key identifiers of this compound

Historical Context and Discovery

Boronic acids were first synthesized in 1860 by Edward Frankland through the oxidation of triethylborane, marking the inception of organoboron chemistry. The specific compound this compound emerged much later, driven by advancements in cross-coupling reactions such as the Suzuki-Miyaura reaction , which revolutionized carbon-carbon bond formation in organic synthesis. The development of this derivative aligns with the broader trend of functionalizing boronic acids with electron-withdrawing groups (e.g., carbamoyl) to modulate their reactivity and stability in catalytic processes.

Modern synthesis routes for such compounds often employ palladium-catalyzed borylation or transmetallation reactions , enabling precise control over substituent positioning. The compound’s CAS registration in the early 21st century reflects its role as a reagent in pharmaceutical intermediates, particularly in constructing heterocycles and aryl-aryl bonds.

Relevance of Boronic Acid Derivatives in Contemporary Chemical Research

Boronic acids are pivotal in synthetic chemistry due to their versatility in forming covalent complexes with diols and amines, enabling applications in sensors , drug discovery , and materials science . The dimethylcarbamoyl and fluorine substituents in this compound enhance its electrophilicity, making it a valuable substrate in Suzuki-Miyaura couplings for synthesizing biaryl structures.

In medicinal chemistry, boronic acids are exploited for their ability to inhibit proteases and other enzymes through reversible covalent bonding. While this compound has not yet been directly linked to drug candidates, its structural analogs are employed in developing kinase inhibitors and anticancer agents. Additionally, its fluorescence-quenching properties are under investigation for optical materials and bioimaging probes.

Table 2: Applications of boronic acid derivatives

Objectives and Scope of Research on this compound

Current research on this compound focuses on three axes:

- Synthetic Optimization : Refining palladium-catalyzed methods to improve yield and purity, particularly in aqueous or solvent-free conditions.

- Reactivity Profiling : Investigating its participation in multi-component reactions and photoinduced transformations.

- Material Science Applications : Exploring its utility in covalent organic frameworks (COFs) and supramolecular assemblies.

A 2025 study highlighted its role in synthesizing endothelin receptor antagonists , underscoring its potential in cardiovascular drug development. Future directions include computational modeling to predict its behavior in catalytic cycles and heterocyclic ring-forming reactions.

Propiedades

IUPAC Name |

[3-(dimethylcarbamoyl)-5-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BFNO3/c1-12(2)9(13)6-3-7(10(14)15)5-8(11)4-6/h3-5,14-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLVFPXQNCQCCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)C(=O)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660225 | |

| Record name | [3-(Dimethylcarbamoyl)-5-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-39-3 | |

| Record name | [3-(Dimethylcarbamoyl)-5-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Dimethylcarbamoyl)-5-fluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Starting Materials and Functional Group Introduction

- The aromatic core typically starts from a fluorinated phenyl precursor, such as 3-fluorophenyl derivatives.

- The dimethylcarbamoyl group is introduced via acylation reactions using reagents like dimethylcarbamoyl chloride or through amide bond formation with dimethylamine derivatives.

- The boronic acid moiety is introduced either by direct borylation of the aromatic ring or by conversion of a suitable precursor such as a halogenated intermediate (e.g., aryl bromide or iodide) via transition-metal-catalyzed borylation (e.g., Suzuki–Miyaura coupling precursors).

Key Reaction Conditions

- Mild conditions are preferred to avoid degradation of the boronic acid group.

- Use of protecting groups and orthogonal deprotection strategies is common to safeguard sensitive functionalities during multi-step synthesis.

- Coupling reagents such as DIC (diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are employed to facilitate amide bond formation.

- Solvents like DMF (dimethylformamide) and dichloromethane (CH2Cl2) are typically used for coupling and washing steps.

Solid-Phase Peptide Synthesis (SPPS) Adaptation for Boronic Acid Conjugation

While this compound itself is a small molecule, its conjugation to peptides has been achieved using solid-phase peptide synthesis techniques, which can inform its preparation and functionalization:

- The compound is introduced at a late stage of peptide synthesis to prevent degradation.

- Lysine residues protected with Dde groups are selectively deprotected and then coupled with 4-carboxy-3-fluorophenylboronic acid derivatives using DIC/HOBt in DMF at room temperature for extended periods (e.g., 12 hours).

- The reaction progress is monitored by LC-MS with microcleavage from resin.

- Orthogonal protecting groups such as Alloc (allyloxycarbonyl) are used to enable mild deprotection without affecting boronic acid integrity.

- Final cleavage from resin is done with trifluoroacetic acid (TFA) mixtures containing scavengers like triisopropylsilane (TIPS) and water.

This approach highlights the delicate handling of fluorophenylboronic acid derivatives in complex synthetic environments.

Solution-Phase Synthesis and Borylation

For the direct preparation of this compound as a standalone compound:

- Aromatic halides bearing fluorine and dimethylcarbamoyl groups can undergo palladium-catalyzed borylation using bis(pinacolato)diboron or similar boron sources.

- The reaction typically employs Pd catalysts under inert atmosphere, with bases such as potassium acetate in solvents like dioxane or DMF.

- Post-borylation, the boronate ester intermediates are hydrolyzed under mild acidic conditions to yield the free boronic acid.

- Purification is achieved via recrystallization or chromatographic techniques.

The molecular formula C9H11BFNO3 and molecular weight 211.00 g/mol correspond to the target compound, confirming its structure.

Characterization and Stability Considerations

- FT-IR and Raman spectroscopy, supported by DFT calculations, confirm the presence of boronic acid and fluorine substituents on the phenyl ring.

- The intramolecular interactions between fluorine and boronic acid groups influence molecular geometry and stability.

- Careful control of reaction conditions prevents degradation or unwanted side reactions, especially during deprotection or cleavage steps in peptide conjugation.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents & Conditions | Notes & Advantages | References |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) Conjugation | Fmoc-Lys(Dde)-OH, DIC, HOBt, DMF, room temperature, 12 h | Late-stage conjugation preserves boronic acid integrity; orthogonal protecting groups used | |

| Pd-Catalyzed Borylation (Solution Phase) | Aryl halide precursor, Pd catalyst, bis(pinacolato)diboron, base, inert atmosphere | Efficient direct borylation; requires hydrolysis step to free boronic acid | |

| Acylation for Dimethylcarbamoyl Group | Dimethylcarbamoyl chloride or amine derivatives, coupling reagents (DIC/HOBt) | Introduces dimethylcarbamoyl group selectively on aromatic ring | |

| Purification and Characterization | Recrystallization, chromatography, FT-IR, Raman, LC-MS | Confirms structure and purity; monitors reaction progress |

Research Findings and Practical Notes

- The fluorine substituent impacts both electronic properties and steric environment, influencing reactivity during borylation and acylation steps.

- Orthogonal protecting groups and mild deprotection conditions are critical in multi-step syntheses involving peptides conjugated with fluorophenylboronic acid.

- The compound serves as an efficient catalyst in endothelin receptor antagonist synthesis, indicating the importance of high purity and controlled preparation.

- Computational studies (DFT) support the understanding of molecular geometry and stability, guiding synthetic optimization.

Análisis De Reacciones Químicas

Types of Reactions: 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4

Bases: Potassium carbonate, sodium hydroxide

Oxidizing Agents: Hydrogen peroxide, sodium perborate

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Major Products:

Suzuki-Miyaura Coupling: Formation of biaryl compounds

Oxidation: Formation of phenols

Substitution: Formation of substituted phenyl derivatives

Aplicaciones Científicas De Investigación

Organic Chemistry

5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This reaction allows for the coupling of aryl halides with boronic acids to form biaryl compounds, which are crucial in pharmaceuticals and materials science.

| Application | Description |

|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryl compounds from aryl halides and boronic acids. |

| Carbon-Carbon Bond Formation | Essential for synthesizing complex organic molecules. |

Biological Applications

The compound has shown potential in drug development, particularly in creating boron-containing drugs that can interact with biological molecules through reversible covalent bonds with diols. This property is significant in enzyme inhibition and drug design.

Case Studies:

- Drug Discovery: Research indicates that boronic acids can be effective in targeting enzymes involved in metabolic diseases, such as diabetes and obesity . The ability to form stable complexes with diols enhances their therapeutic potential.

- Boron Neutron Capture Therapy (BNCT): Studies have explored the use of boron compounds in cancer treatment, where they selectively target tumor cells for neutron capture therapy.

Industrial Applications

In industry, this compound serves as a catalyst in various processes, including the production of advanced materials and polymers with tailored properties. Its unique reactivity makes it suitable for applications in sensor design and materials synthesis.

| Industrial Use | Description |

|---|---|

| Catalysis | Used in various chemical reactions to enhance efficiency. |

| Material Synthesis | Contributes to the development of advanced materials with specific functionalities. |

Mecanismo De Acción

The mechanism of action of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid is primarily based on its ability to form reversible covalent bonds with diol-containing molecules. This property makes it an effective reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. The boronic acid group interacts with the palladium catalyst, facilitating the transmetalation step in the catalytic cycle .

Comparación Con Compuestos Similares

Carbamoyl Group Modifications

Key Findings :

Halogen vs. Carbamoyl Substitutions

Key Findings :

- Halogen substituents (e.g., Cl) reduce steric bulk but may lower stability in aqueous conditions compared to carbamoyl derivatives .

- Electrophilic groups like formyl enable additional reactivity pathways, such as condensation reactions, which are absent in carbamoyl-containing analogs .

Positional Isomerism

Fluorine Position Variations

Actividad Biológica

5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid (CAS 874219-39-3) is a boronic acid derivative characterized by the presence of a dimethylcarbamoyl group and a fluorine atom on the phenyl ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Boronic acids are known to form reversible covalent bonds with diols, which can be exploited in the design of enzyme inhibitors. The dimethylcarbamoyl group enhances solubility and bioavailability, making it a promising candidate for drug development.

Inhibition Studies

Research has indicated that this compound may inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, boronic acids have been shown to inhibit hormone-sensitive lipase (HSL), which plays a crucial role in lipid metabolism. The inhibition of HSL could be beneficial in treating conditions associated with insulin resistance and dyslipidemia .

Case Studies and Research Findings

- Enzyme Inhibition : A study demonstrated that boronic acid derivatives, including this compound, exhibited significant inhibitory effects against various serine proteases. This suggests potential applications in treating diseases where these enzymes are implicated .

- Cancer Research : Preliminary investigations into the anticancer properties of boronic acids have shown that they can induce apoptosis in cancer cell lines by modulating key signaling pathways. The fluorine substitution may enhance the compound's potency against specific cancer types .

- Proteomics Applications : Due to its unique chemical properties, this compound is also used in proteomics research for the selective labeling of proteins and peptides, facilitating the study of protein interactions and functions .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other similar compounds is useful:

Q & A

Q. What are the recommended synthetic routes for 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid, and how can purity be optimized?

The synthesis typically involves introducing the dimethylcarbamoyl group to a fluorophenylboronic acid precursor. Key steps include:

- Borylation : Suzuki-Miyaura coupling using halogenated intermediates under palladium catalysis.

- Carbamoylation : Reaction with dimethylcarbamoyl chloride in anhydrous conditions (e.g., THF, DMF) at 0–5°C to avoid side reactions.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >98% purity .

Q. Physical Properties Table

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₁BFNO₃ | |

| Molecular Weight | 211.00 g/mol | |

| Melting Point | 111–113°C | |

| Purity (HPLC) | >98.0% |

Q. How should researchers handle safety and stability concerns during experiments?

Q. What spectroscopic methods are effective for structural characterization?

- ¹H/¹³C NMR : Identify substituent patterns (e.g., dimethylcarbamoyl protons at δ ~2.8–3.2 ppm, aromatic fluorophenyl signals).

- FT-IR : Confirm boronic acid B–O (~1340 cm⁻¹) and carbonyl C=O (~1680 cm⁻¹) stretches .

- XRD : Resolve crystal packing and hydrogen-bonding interactions, critical for stability studies .

Advanced Research Questions

Q. How does the fluorine substituent influence reactivity in cross-coupling reactions?

The 3-fluoro group enhances electrophilicity at the boron center, accelerating transmetalation in Suzuki-Miyaura couplings. However, steric hindrance from the dimethylcarbamoyl group may reduce coupling efficiency with bulky aryl halides. Optimize using:

Q. Reactivity Comparison Table

Q. How can computational methods (e.g., DFT) predict electronic properties and reaction pathways?

- DFT/B3LYP Studies : Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Solvent Modeling : Use PCM (Polarizable Continuum Model) to simulate solvent effects on reaction kinetics.

- Transition-State Analysis : Identify rate-limiting steps in cross-coupling mechanisms .

Q. Example Computational Findings

Q. How to resolve contradictions in catalytic activity data across studies?

- Variable Control : Standardize substrate ratios (boronic acid:halide = 1.2:1), catalyst loading (1–5 mol%), and base (K₂CO₃ vs. CsF).

- Kinetic Profiling : Use in-situ NMR or HPLC to monitor reaction progress and identify side products (e.g., protodeboronation).

- Statistical Analysis : Apply Design of Experiments (DoE) to isolate critical variables .

Q. What strategies improve regioselectivity in functionalization reactions?

- Directed Ortho-Metalation : Utilize the boronic acid as a directing group for subsequent C–H activation.

- Protecting Groups : Temporarily mask the dimethylcarbamoyl moiety with tert-butyldimethylsilyl (TBS) to reduce steric effects .

Q. How to validate the compound’s role in synthesizing bioactive molecules?

- Case Study : Incorporate into kinase inhibitor scaffolds via Suzuki coupling with heteroaryl halides.

- Biological Assays : Test inhibitory activity against target enzymes (e.g., EGFR, BTK) and correlate with electronic properties .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.